4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the condensation of an appropriate benzylamine derivative with a cyanomethyl compound, followed by cyclization and functional group modifications to introduce the triazoloquinazoline core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as scaling up the synthesis to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazoloquinazoline derivatives .
Scientific Research Applications
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimalarial agent and its ability to inhibit specific enzymes.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis
Mechanism of Action
The mechanism of action of 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling and proliferation . The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and have been investigated for their anticancer and kinase inhibition properties
Quinazoline derivatives: Known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
1,2,4-triazolo[4,3-c]quinazolines: These compounds have shown comparable cytotoxic activity to doxorubicin and are being explored for their potential as anticancer agents.
Uniqueness
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique combination of a triazoloquinazoline core with a benzyl and cyanomethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c26-13-14-30-25(34)31-21-15-18(22(32)27-19-9-5-2-6-10-19)11-12-20(21)23(33)29(24(31)28-30)16-17-7-3-1-4-8-17/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,14,16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGJZOPPHSMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC#N)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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